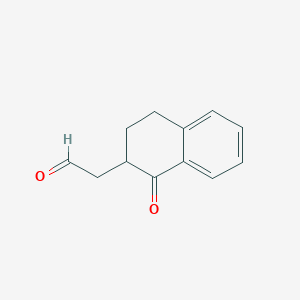![molecular formula C9H10O2 B8586888 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol CAS No. 66947-61-3](/img/structure/B8586888.png)
5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxybicyclo[420]octa-1(6),2,4-trien-7-ol is an organic compound characterized by a benzocyclobutene core with a methoxy group at the 6-position and a hydroxyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 2-(2-methoxyphenyl)ethanol using a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzocyclobutene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methoxy-substituted benzocyclobutene.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 6-methoxy-1,2-dihydrobenzocyclobutene-1-one.
Reduction: Formation of 6-methoxybenzocyclobutene.
Substitution: Formation of various substituted benzocyclobutene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Bromobenzocyclobutene: Similar core structure but with a bromine atom instead of a methoxy group.
6-Methoxy-2(3H)-benzoxazolone: Another methoxy-substituted benzocyclobutene derivative with different functional groups.
Uniqueness: 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy and hydroxyl group on the benzocyclobutene core makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
66947-61-3 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C9H10O2/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4,7,10H,5H2,1H3 |
Clé InChI |
SWKMXWZMFAAWGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
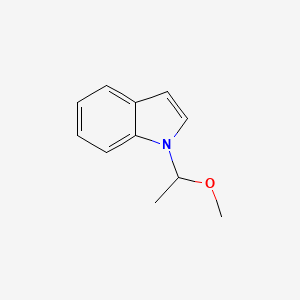
![Methyl (2S)-2-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8586807.png)
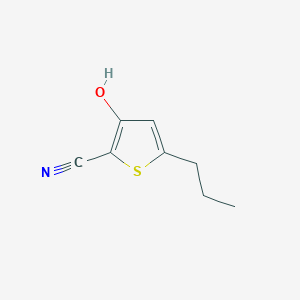
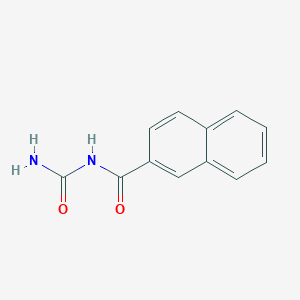
![4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine](/img/structure/B8586827.png)


![6-bromo-2,3-dihydro-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-quinazolinone](/img/structure/B8586854.png)
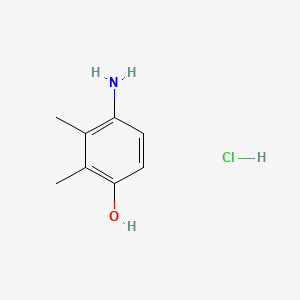
![Benzoic acid, 3-[[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino]-](/img/structure/B8586872.png)
![2-Bicyclo[2.2.1]hept-5-en-2-yl-ethanol](/img/structure/B8586873.png)

